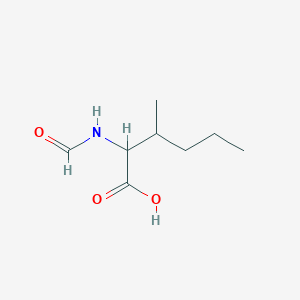
2-Formamido-3-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formamido-3-methylhexanoic acid: is an organic compound with the molecular formula C8H15NO3. It is a derivative of hexanoic acid, where the amino group is formylated. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-3-methylhexanoic acid typically involves the formylation of 3-methylhexanoic acid. One common method is the reaction of 3-methylhexanoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization or distillation to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formamido-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-Formamido-3-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Formamido-3-methylhexanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylhexanoic acid: A precursor in the synthesis of 2-Formamido-3-methylhexanoic acid.
2-Amino-3-methylhexanoic acid: A structurally similar compound with an amino group instead of a formamido group.
Hexanoic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and can be modified to create derivatives with tailored properties for various applications.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-formamido-3-methylhexanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-4-6(2)7(8(11)12)9-5-10/h5-7H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
VFLXVVCIDJFCKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















